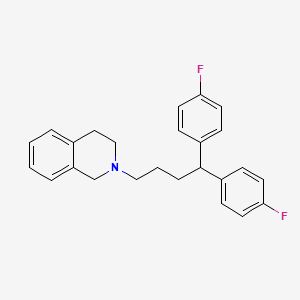
4-Quinolinecarboxylic acid, 2-bromo-6-chloro-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Halogenation: The introduction of bromine, chlorine, and fluorine atoms into the quinoline ring can be achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization: The formation of the quinoline ring can be achieved through cyclization reactions, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent like sulfuric acid.
Industrial Production Methods
Industrial production of 2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may also be employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used for electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of quinoline derivatives with different functional groups, while coupling reactions can result in the formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents, particularly for its potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and molecular targets.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of other quinoline derivatives and complex organic molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can result in anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-bromo-6-chloroquinoline-4-carboxylic acid: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
6-chloro-3-fluoroquinoline-4-carboxylic acid: Lacks the bromine substituent, which may influence its pharmacological properties.
2-bromo-3-fluoroquinoline-4-carboxylic acid: Lacks the chlorine substituent, which may alter its chemical behavior and biological effects.
The presence of different halogen atoms in these compounds can lead to variations in their physical, chemical, and biological properties, highlighting the uniqueness of 2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid.
Propiedades
Número CAS |
834884-14-9 |
|---|---|
Fórmula molecular |
C10H4BrClFNO2 |
Peso molecular |
304.50 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-3-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrClFNO2/c11-9-8(13)7(10(15)16)5-3-4(12)1-2-6(5)14-9/h1-3H,(H,15,16) |
Clave InChI |
LOEKVBPUHZFLJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=C(C(=N2)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


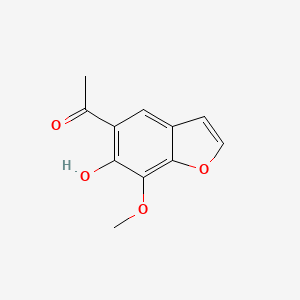
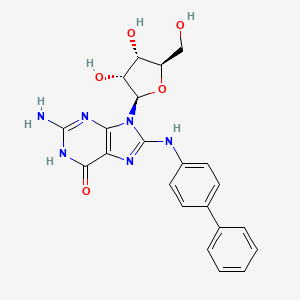

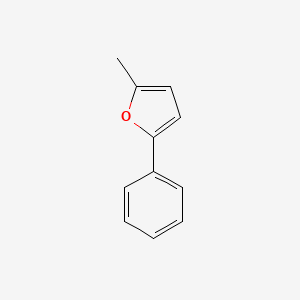

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
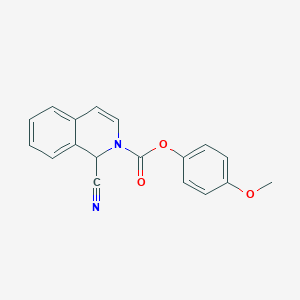
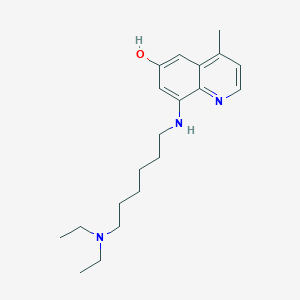
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
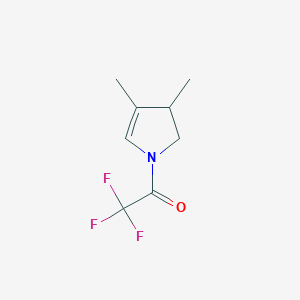
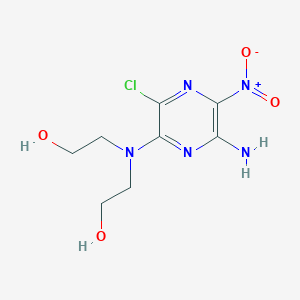
![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
